Pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide
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Overview
Description
Pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide: is a pyridinium salt that features a quinoline moiety and an ethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide typically involves the reaction of quinoline derivatives with ethyl bromoacetate in the presence of a base. The reaction is carried out under inert conditions to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired pyridinium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium salt to its corresponding dihydropyridine form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
Scientific Research Applications
Chemistry: Pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide is used as a precursor in the synthesis of complex organic molecules. It serves as a building block for the construction of heterocyclic compounds and is employed in various organic transformations .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against certain bacterial strains and cancer cell lines, making it a candidate for further drug development .
Medicine: The compound’s unique structure allows it to interact with biological targets, making it a potential therapeutic agent. Research is ongoing to explore its efficacy and safety in medical applications .
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The quinoline moiety plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
- 1-Benzyl-3-ethoxycarbonyl-pyridinium, bromide
- 1-(2-Ethoxycarbonyl-benzyl)-pyridinium, bromide
- 1-Methoxycarbonyl-3-methyl-pyridinium, bromide
Comparison: Pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide is unique due to the presence of the quinoline moiety, which imparts distinct chemical and biological properties. Compared to other pyridinium salts, it exhibits higher stability and reactivity, making it more versatile in various applications .
Properties
CAS No. |
62235-58-9 |
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Molecular Formula |
C17H15BrN2O2 |
Molecular Weight |
359.2 g/mol |
IUPAC Name |
ethyl 3-pyridin-1-ium-1-ylquinoline-2-carboxylate;bromide |
InChI |
InChI=1S/C17H15N2O2.BrH/c1-2-21-17(20)16-15(19-10-6-3-7-11-19)12-13-8-4-5-9-14(13)18-16;/h3-12H,2H2,1H3;1H/q+1;/p-1 |
InChI Key |
GRJJDJVBPACFTQ-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C=C1[N+]3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
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